molecular formula C22H26N4O3S B2996845 4-methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797326-17-0

4-methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2996845
CAS RN: 1797326-17-0
M. Wt: 426.54
InChI Key: GNMRPHAWLCWIQO-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

  • In a study by Kouakou et al. (2015), a versatile catalytic system involving stannous chloride and alkanethiol was used to synthesize new N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides via nucleophilic substitution. This method highlights the compound's utility in chemical synthesis and catalysis (Kouakou et al., 2015).

Photodynamic Therapy and Cancer Treatment

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variations of benzenesulfonamide, exhibited potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • A study by Abbassi et al. (2014) evaluated N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides, including derivatives of the given compound, for their antiproliferative and apoptotic activities against human tumor cell lines. Some compounds showed significant antiproliferative activity and triggered apoptosis (Abbassi et al., 2014).

Photophysical and Photochemical Properties

  • Research by Öncül et al. (2021) focused on the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The study provided insights into the photophysical and photochemical properties of these compounds, suggesting their suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

HIV-1 Infection Prevention

  • Cheng De-ju (2015) explored the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which can potentially be used as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

properties

IUPAC Name

4-methoxy-2-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-16-15-18(29-2)7-8-21(16)30(27,28)24-13-14-26-20-6-4-3-5-19(20)22(25-26)17-9-11-23-12-10-17/h7-12,15,24H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMRPHAWLCWIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

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